Cas no 91-19-0 (Quinoxaline)

Quinoxaline is a versatile heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. It exhibits excellent stability, high thermal resistance, and is known for its unique electronic properties. Quinoxaline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their ability to form stable complexes with metal ions and organic molecules.
Quinoxaline structure
Quinoxaline structure
Product Name:Quinoxaline
CAS No:91-19-0
MF:C8H6N2
MW:130.146641254425
MDL:MFCD00006719
CID:34591
PubChem ID:7045
Update Time:2025-06-24

Quinoxaline Chemical and Physical Properties

Names and Identifiers

    • Quinoxaline
    • 1,4-Benzodiazine
    • 1,4-Diazanaphthalene
    • Benzoparadiazine
    • Benzopyrazine
    • Phenopiazine
    • Phenpiazine
    • Quinazine
    • Benzo[a]pyrazine
    • 1,4-Naphthyridine
    • Chinoxalin
    • Benzo(a)pyrazine
    • QM4AR6M6T8
    • XSCHRSMBECNVNS-UHFFFAOYSA-N
    • Quinoxaline, 98+%
    • Quinoxaline, homopolymer
    • chinoxaline
    • 1,4-Quinoxaline
    • Quinoxaline, 99%
    • Quinoxaline (8CI,9CI)
    • Quinoxaline, >=95.0%
    • DSSTox_RID_83507
    • DSSTox_
    • Quinoxaline,98%
    • MDL: MFCD00006719
    • Inchi: 1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
    • InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=CC=1
    • BRN: 109351

Computed Properties

  • Exact Mass: 130.05300
  • Monoisotopic Mass: 130.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 25.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.124 g/mL at 25 °C(lit.)
  • Melting Point: 29-32 °C (lit.)
  • Boiling Point: 220-223 °C(lit.)
  • Flash Point: Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • Refractive Index: nD48 1.6231
  • Solubility: alcohol: freely soluble(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 25.78000
  • LogP: 1.62980
  • Solubility: Soluble in water, ethanol, ether, acetone and benzene.
  • Sensitiveness: Sensitive to air
  • Merck: 8078
  • pka: 0.56(at 20℃)
  • FEMA: 3799

Quinoxaline Security Information

Quinoxaline Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinoxaline Pricemore >>

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Quinoxaline Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bismuth carbon nickel oxide (Bi2CNiO5) ;  5 min, rt; rt → 110 °C; 24 h, 90 - 110 °C
Reference
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts
Kocsis, Marianna; et al, Catalysis Science & Technology, 2023, 13(10), 3069-3083

Production Method 2

Reaction Conditions
1.1 Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Xylene ;  30 h, reflux
Reference
A Molecular Iron Catalyst for the Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles
Chakraborty, Sumit; et al, Journal of the American Chemical Society, 2014, 136(24), 8564-8567

Production Method 3

Reaction Conditions
1.1 Catalysts: 4,4′-Bipyridinium, 1-(4-[4,4′-bipyridinium]-1-yl-1-phthalazinyl)-, chloride (1:2… Solvents: Ethanol ,  Acetonitrile ,  Water ;  5 h, rt
Reference
Metal-Free Photocatalyst with Redox Center and Lewis Acid Site for Selective Synthesis of Mono- and Disubstituted Benzimidazoles via Alcohol and Aromatic Diamine Cross-Dehydrocoupling
Yao, Xin-Rong; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(38), 14056-14067

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Nickel, bis[2,4-bis(1,1-dimethylethyl)-6-(phenylazo-κN2)phenolato-κO]-, (SP-4-1)… Solvents: Toluene ;  8 h, 80 °C
Reference
Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions
Bains, Amreen K.; et al, Journal of Organic Chemistry, 2020, 85(23), 14971-14979

Production Method 5

Reaction Conditions
1.1 Catalysts: Graphene (oxide, reduced, nanoparticles, palladium imidazolylidene-functionalize…) Solvents: 1,2-Dichlorobenzene ;  8 h, 130 °C
Reference
Dual role of graphene as support of ligand-stabilized palladium nanoparticles and carbocatalyst for (de)hydrogenation of N-heterocycles
Mollar-Cuni, Andres ; et al, Carbon, 2023, 206, 314-324

Production Method 6

Reaction Conditions
1.1 Reagents: 2-Naphthol Catalysts: Carbon (nitrogen-doped) Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Selective construction of fused heterocycles by mild oxidative C-H functionalization using non-metallic catalysis
Zhao, He; et al, Cell Reports Physical Science, 2021, 2(3),

Quinoxaline Raw materials

Quinoxaline Preparation Products

Quinoxaline Suppliers

Amadis Chemical Company Limited
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(CAS:91-19-0)Quinoxaline
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Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):194.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:91-19-0)Quinoxaline
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
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Additional information on Quinoxaline

Introduction to Quinoxaline (CAS No. 91-19-0)

Quinoxaline, a heterocyclic organic compound with the chemical formula C₆H₄N₂, is a crucial intermediate in the synthesis of various pharmacologically active molecules. The compound is identified by its unique CAS number 91-19-0, which distinguishes it in the realm of chemical nomenclature and industrial applications. This introduction delves into the properties, synthesis, and emerging applications of Quinoxaline, emphasizing its significance in contemporary pharmaceutical research.

The molecular structure of Quinoxaline consists of two nitrogen atoms connected by a carbon-carbon double bond, forming a six-membered ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry. The presence of nitrogen atoms enhances its reactivity, enabling diverse functionalization pathways that are pivotal in drug development.

One of the most notable aspects of Quinoxaline is its role as a precursor in the synthesis of bioactive compounds. Recent studies have highlighted its utility in developing antimicrobial agents, anticancer drugs, and neuroprotective agents. The compound's ability to form stable complexes with metal ions has also opened new avenues in catalysis and material science. For instance, Quinoxaline-based ligands have been employed in coordination chemistry to design efficient catalysts for organic transformations.

In the pharmaceutical industry, Quinoxaline derivatives have garnered significant attention due to their pharmacological properties. Researchers have been exploring its potential as an antiviral agent, particularly in the context of emerging infectious diseases. The structural flexibility of Quinoxaline allows for the design of molecules that can interact with viral enzymes, inhibiting their replication mechanisms. This has led to several novel drug candidates entering preclinical trials.

The synthesis of Quinoxaline can be achieved through various methods, including condensation reactions between aldehydes or ketones with diamines. One common approach involves the reaction between o-phenylenediamine and formaldehyde under acidic conditions, yielding Quinoxaline in good yields. Advances in synthetic methodologies have enabled the production of Quinoxaline and its derivatives with higher purity and efficiency, facilitating their use in industrial applications.

Emerging research has also explored the role of Quinoxaline in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing luminescent materials and sensors. These materials find applications in optoelectronics and environmental monitoring, where their sensitivity to specific analytes is highly valuable. The development of Quinoxaline-based polymers has further expanded its utility in creating novel materials with tailored properties.

The future prospects of Quinoxaline are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry have accelerated the design of Quinoxaline derivatives with enhanced pharmacological properties. Additionally, green chemistry approaches are being adopted to develop more sustainable synthetic routes for this compound.

In conclusion, Quinoxaline (CAS No. 91-19-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new applications for this heterocyclic compound, its importance in modern science is set to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-19-0)Quinoxaline
A843750
Purity:99%
Quantity:1kg
Price ($):194.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-19-0)Quinoxaline
sfd1891
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email